2-(2,4-Dichlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Description
2-(2,4-Dichlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H15Cl2FN4O2 and its molecular weight is 445.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has led to the development of novel compounds including triazole derivatives, which show promise in antimicrobial applications. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exploring their antimicrobial activities against various microorganisms. Similarly, Deshmukh et al. (2017) focused on synthesizing new 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus, which exhibited moderate activity towards Bacillus Subtilis and Escherichia Coli, indicating their potential in combating bacterial infections (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007); (Deshmukh, R., Karale, B., Akolkar, H., & Randhavane, P., 2017).
Anticancer Activity and Molecular Docking
Mehta et al. (2019) synthesized a series of acetamide derivatives, evaluating them for their antimicrobial and anticancer activities. Their findings, supported by molecular docking studies, suggest that some compounds exhibit significant activity, highlighting the therapeutic potential of these derivatives in cancer treatment (Mehta, S., Kumar, S., Marwaha, R., Narasimhan, B., Ramasamy, K., Lim, S., Shah, S. A., & Mani, V., 2019).
Structural and Solubility Studies
The structural analysis and solubility of related compounds, such as those studied by Volkova et al. (2020), provide critical insights into the physicochemical properties that influence the biological activity and bioavailability of potential antifungal compounds. These studies contribute to a deeper understanding of how structural modifications can enhance therapeutic efficacy (Volkova, T., Levshin, I., & Perlovich, G., 2020).
Biological Evaluation and Drug Design
Further research into the synthesis and biological evaluation of novel derivatives highlights the ongoing efforts to develop more effective antimicrobial agents. For example, Gadakh et al. (2010) synthesized fluorine-containing pyrazoles and evaluated their antibacterial activity, demonstrating the potential of these compounds in addressing antibiotic resistance (Gadakh, A. V., Pandit, C., Rindhe, S. S., & Karale, B., 2010).
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN4O2/c22-13-5-6-14(16(23)11-13)19-26-18(12-25)21(30-19)28-9-7-27(8-10-28)20(29)15-3-1-2-4-17(15)24/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQHNFKXQDLIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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